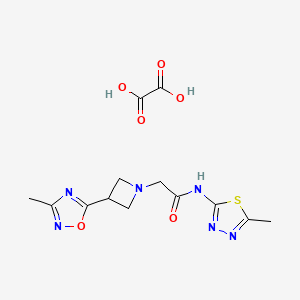
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C13H16N6O6S and its molecular weight is 384.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a synthetic organic molecule that integrates multiple heterocyclic structures known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Structural Overview
The compound features a complex structure comprising:
- An oxadiazole ring, which is associated with various biological activities including antimicrobial and anti-inflammatory effects.
- An azetidine moiety that enhances the biological profile through its unique structural properties.
- A thiadiazole component known for its role in enhancing bioactivity.
The biological activity of the compound is primarily attributed to the interactions facilitated by the oxadiazole and thiadiazole rings. These rings can act as hydrogen bond acceptors and donors, allowing them to interact with biological targets effectively. The proposed mechanisms include:
- Inhibition of bacterial cell wall synthesis : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting cell wall integrity.
- Antiviral activity : The oxadiazole moiety has been linked to antiviral properties through interference with viral replication pathways.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. Below is a summary of the antimicrobial activity observed for related compounds:
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Escherichia coli, Staphylococcus aureus | 8–32 µg/mL |
| Thiadiazole Derivatives | Candida albicans, Aspergillus niger | 4–16 µg/mL |
| Combined Oxadiazole/Thiadiazole | Mycobacterium tuberculosis | 0.5–2 µg/mL |
These results indicate a promising antimicrobial profile for compounds similar to this compound.
Case Studies
- Study on Antitubercular Activity : A series of oxadiazole derivatives were evaluated for their ability to inhibit Mycobacterium tuberculosis. Compounds with a similar structural framework showed significant activity with MIC values ranging from 0.5 to 2 µg/mL against both drug-sensitive and resistant strains .
- Antifungal Activity Evaluation : Research involving thiadiazole derivatives indicated that modifications at specific positions enhanced antifungal efficacy against Candida species. The presence of electron-withdrawing groups was crucial in increasing the potency .
Propriétés
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S.C2H2O4/c1-6-12-10(19-16-6)8-3-17(4-8)5-9(18)13-11-15-14-7(2)20-11;3-1(4)2(5)6/h8H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENCLSJYFUHCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=NN=C(S3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














